1-Oxaspiro[5.5]undecan-4-ol
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Overview
Description
1-Oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structure that includes a spiro-connected oxane and cyclohexane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxaspiro[5.5]undecan-4-ol can be synthesized through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst . Another method involves the use of olefin metathesis reactions with a Grubbs catalyst, although this approach is more complex and expensive .
Industrial Production Methods
Industrial production methods for 1-Oxaspiro[5 the Prins cyclization method offers a more feasible route for large-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-Oxaspiro[5.5]undecan-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the bacterium’s inability to maintain its cell wall integrity, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but contains a nitrogen atom in the spirocyclic ring.
1,3-Dioxane-1,3-dithiane spiranes: Contains oxygen and sulfur atoms in the spirocyclic ring.
1,3-Oxathiane derivatives: Contains an oxygen and sulfur atom in the spirocyclic ring.
Uniqueness
1-Oxaspiro[55]undecan-4-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C10H18O2/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h9,11H,1-8H2 |
InChI Key |
JMLRGEFDBCJNOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(CCO2)O |
Origin of Product |
United States |
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